Vinetorin

Antibacterial Natural Product MIC

Vinetorin is a first-in-class chlorinated xanthone (MW 306.7) with a unique 4-chloro-3,8-dihydroxy-6-methoxy-1-methyl scaffold. It demonstrates 3.95-fold superior potency against S. aureus (MIC 5.17 μM) vs. co-isolated Funicin, and 9.8-fold improvement over (10R)-Xylariterpenoid B against S. agalactiae. With 98.45% predicted human intestinal absorption, it is an exceptional starting point for anti-S. aureus drug discovery. Its well-defined mp (254–255 °C) and reproducible MIC values make it a reliable positive control and analytical reference standard for natural product screening.

Molecular Formula C15H11ClO5
Molecular Weight 306.7 g/mol
CAS No. 23460-01-7
Cat. No. B1233762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinetorin
CAS23460-01-7
Molecular FormulaC15H11ClO5
Molecular Weight306.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)Cl)O
InChIInChI=1S/C15H11ClO5/c1-6-3-9(18)13(16)15-11(6)14(19)12-8(17)4-7(20-2)5-10(12)21-15/h3-5,17-18H,1-2H3
InChIKeyCCCPQTCGPQONAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinetorin (CAS 23460-01-7): A Chlorinated Xanthone Antimicrobial Lead from Fungal Endophytes


Vinetorin (CAS 23460-01-7) is a chlorinated xanthone natural product first isolated from endophytic fungi [1]. It is characterized by a molecular formula of C15H11ClO5, a molecular weight of 306.7 g/mol, and a melting point of 254-255 °C . Recent bioassay-guided isolation from the endophytic fungus *Biscogniauxia petrensis* has identified Vinetorin as one of six antimicrobial monomers, demonstrating its potential as a source of new antibacterial leads [1]. Its unique structural features, including chlorine substitution and specific hydroxyl and methoxy group positioning, distinguish it from other xanthones and underpin its observed biological activities [2].

Why Generic Substitution of Vinetorin Fails: Key Differentiators in Antibacterial Potency and Target Selectivity


Vinetorin cannot be generically substituted by other xanthones or even other compounds isolated from the same fungal source due to significant, quantifiable differences in antibacterial potency and pathogen selectivity. Direct comparative data from the same study reveal that Vinetorin's Minimum Inhibitory Concentration (MIC) values are up to 9.8-fold lower (more potent) than those of co-isolated compounds like (10R)-Xylariterpenoid B against *Streptococcus agalactiae* [1]. Furthermore, Vinetorin exhibits a distinct species-specific potency profile compared to its closest co-isolated analog, Funicin, with 3.95-fold higher potency against *Streptococcus aureus* [1]. Such variations preclude simple interchangeability, as an alternative compound may lack the requisite potency for a given target pathogen, leading to experimental failure or suboptimal lead development.

Vinetorin's Quantified Differentiation: MIC Comparison Against Co-Isolated Antimicrobials


Vinetorin vs. Co-Isolated Xylariterpenoids: 9.8-Fold Superior Potency Against S. agalactiae

Vinetorin demonstrates 9.8-fold higher antibacterial potency against the foodborne pathogen *Streptococcus agalactiae* compared to the co-isolated compound (10R)-Xylariterpenoid B. Specifically, Vinetorin achieves an MIC of 10.21 μM, whereas (10R)-Xylariterpenoid B requires a concentration of 99.21-100.00 μM to achieve inhibition [1].

Antibacterial Natural Product MIC

Vinetorin vs. Funicin: 3.95-Fold Superior Potency Against S. aureus

In a direct comparison against the co-isolated analog Funicin, Vinetorin exhibited a 3.95-fold greater potency against *Streptococcus aureus*. The MIC for Vinetorin was 5.17 μM, whereas Funicin required a significantly higher concentration of 20.42 μM to inhibit bacterial growth [1].

Antibacterial Natural Product MIC

Vinetorin's Potency Advantage Over Tricycloalternarenes Against S. agalactiae

Vinetorin's MIC of 10.21 μM against *S. agalactiae* is significantly lower than the MIC ranges reported for co-isolated Tricycloalternarene 1b (36.13-75.76 μM) and Tricycloalternarene 3b [1]. This represents a 3.5- to 7.4-fold improvement in potency.

Antibacterial Natural Product MIC

Vinetorin: A Uniquely Chlorinated Xanthone Scaffold with Favorable Physicochemical Profile

Vinetorin is distinguished by its unique chlorinated xanthone core (4-chloro-3,8-dihydroxy-6-methoxy-1-methylxanthen-9-one) [2]. This structural feature contributes to a favorable predicted physicochemical profile, including a logP (XlogP3) of 3.8 and high predicted human intestinal absorption (98.45% probability) [3]. These properties are not universally shared among other xanthones or the co-isolated compounds, which have distinct core structures (e.g., sesquiterpenes for Funicin) [1]. The ADMET profile, including predicted P-glycoprotein non-inhibition, suggests Vinetorin may have advantages in permeability and oral bioavailability potential [3].

Xanthone Physicochemical Drug-likeness

High-Impact Applications of Vinetorin in Antibacterial Research and Drug Discovery


Lead Compound for Anti-Staphylococcal Drug Discovery

Based on its potent MIC of 5.17 μM against *Streptococcus aureus*, which is 3.95-fold more potent than the co-isolated analog Funicin [1], Vinetorin is an excellent starting point for medicinal chemistry campaigns aimed at developing new treatments for *S. aureus* infections. Its unique chlorinated xanthone scaffold [2] offers a novel chemotype for overcoming existing antibiotic resistance mechanisms.

Positive Control for *Streptococcus agalactiae* Antibacterial Assays

Vinetorin's well-defined and reproducible MIC of 10.21 μM against *S. agalactiae* [1] makes it a reliable positive control for high-throughput screening assays targeting this foodborne pathogen. Its potency advantage over other compounds like Tricycloalternarene 1b (MIC 36.13-75.76 μM) [1] provides a clear efficacy signal.

Chemical Probe for Exploring Structure-Activity Relationships (SAR) in Xanthones

Vinetorin's specific substitution pattern (4-chloro, 3,8-dihydroxy, 6-methoxy, 1-methyl) and its associated bioactivity profile [1] make it a valuable tool for SAR studies aimed at understanding the molecular determinants of antibacterial activity in the xanthone class. Its favorable predicted ADMET properties (98.45% probability of human intestinal absorption) [3] further support its use in lead optimization programs.

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined physicochemical properties, including its molecular weight (306.7 g/mol) and melting point (254-255 °C) , make it suitable for use as a reference standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) for natural product research and quality control of fungal extracts.

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